(2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
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Overview
Description
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a chiral compound with significant interest in various scientific fields It is known for its unique structural features, which include a four-membered azetidine ring substituted with a diphenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via nucleophilic substitution reactions using diphenylmethyl halides.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(diphenylmethyl)-2-methylazetidin-3-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(diphenylmethyl)-3-azetidinol: A compound with a similar azetidine ring but lacking the methyl group.
1-(benzyl)-2-methylazetidin-3-ol: A compound with a benzyl group instead of a diphenylmethyl group.
Uniqueness
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is unique due to its specific stereochemistry and the presence of both a diphenylmethyl group and a hydroxyl group
Properties
Molecular Formula |
C17H19NO |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
(2R)-1-benzhydryl-2-methylazetidin-3-ol |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16?/m1/s1 |
InChI Key |
RVJIUWJMJDLQIP-JBZHPUCOSA-N |
Isomeric SMILES |
C[C@@H]1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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